molecular formula C17H14BrNOS2 B2443062 N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-bromobenzamide CAS No. 2034564-65-1

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-bromobenzamide

Cat. No.: B2443062
CAS No.: 2034564-65-1
M. Wt: 392.33
InChI Key: KTLCKRPDMQEZOX-UHFFFAOYSA-N
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Description

N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-bromobenzamide is an organic compound that features a bithiophene moiety linked to a bromobenzamide structure

Properties

IUPAC Name

2-bromo-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNOS2/c18-15-4-2-1-3-14(15)17(20)19-9-7-13-5-6-16(22-13)12-8-10-21-11-12/h1-6,8,10-11H,7,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLCKRPDMQEZOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=CC=C(S2)C3=CSC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-bromobenzamide typically involves the following steps:

    Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through a coupling reaction, such as the Stille or Suzuki coupling, using appropriate thiophene derivatives.

    Attachment of the Ethyl Linker: The ethyl linker can be introduced via an alkylation reaction, where the bithiophene derivative is reacted with an appropriate alkyl halide.

    Formation of the Bromobenzamide: The final step involves the formation of the bromobenzamide structure through an amide coupling reaction, where the ethyl-bithiophene derivative is reacted with 2-bromobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-bromobenzamide would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-bromobenzamide can undergo various chemical reactions, including:

    Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromobenzamide structure can be reduced to form the corresponding amine.

    Substitution: The bromine atom in the benzamide structure can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones of the bithiophene moiety.

    Reduction: Amines derived from the bromobenzamide structure.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-bromobenzamide has several scientific research applications:

    Organic Electronics: The bithiophene moiety makes this compound suitable for use in organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.

    Medicinal Chemistry: The compound’s structure allows for potential interactions with biological targets, making it a candidate for drug development and therapeutic applications.

    Materials Science: Its unique electronic properties can be exploited in the development of advanced materials, such as conductive polymers and sensors.

Mechanism of Action

The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-bromobenzamide depends on its application:

    Organic Electronics: The bithiophene moiety facilitates charge transport through π-π stacking interactions, enhancing the compound’s conductivity.

    Medicinal Chemistry: The bromobenzamide structure can interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bithiophene: A simpler bithiophene derivative used in organic electronics.

    2-Bromobenzamide: A basic bromobenzamide structure without the bithiophene moiety.

    N-(2-Thienyl)ethyl-2-bromobenzamide: A similar compound with a single thiophene ring instead of a bithiophene unit.

Uniqueness

N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-bromobenzamide is unique due to the combination of the bithiophene moiety and the bromobenzamide structure. This combination imparts distinct electronic properties and potential biological activity, making it a versatile compound for various applications.

Biological Activity

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-bromobenzamide is a compound that combines a bithiophene moiety with a bromobenzamide group. This unique structure suggests potential applications in various fields, including organic electronics and medicinal chemistry. Understanding its biological activity is crucial for exploring its potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

Property Details
Molecular Formula C₁₄H₁₃BrN₂S₂
Molecular Weight 324.29 g/mol
CAS Number 2640972-20-7

The compound features a bithiophene structure, which is known for its electronic properties, making it suitable for applications in organic photovoltaics and field-effect transistors.

Biological Activity Overview

Research on the biological activity of this compound is limited but promising. The compound's structural components suggest potential interactions with biological macromolecules, which could lead to various pharmacological effects.

Potential Pharmacological Applications

  • Antifungal Activity : Similar compounds within the benzamide class have shown antifungal properties. The bithiophene moiety may enhance interaction with fungal cell membranes or enzymes involved in cell wall synthesis.
  • Anticancer Properties : Compounds containing bromobenzamide groups have been investigated for their ability to inhibit cancer cell proliferation. The unique electronic properties of the bithiophene unit may contribute to this activity by facilitating interactions with cellular targets.
  • Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures may exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress.

Case Studies and Research Findings

A review of literature reveals several studies that explore the biological activities of related compounds:

  • Study on Benzamide Derivatives : Research has indicated that certain benzamide derivatives demonstrate significant antifungal and anticancer activities. For instance, a study evaluated the structure-activity relationship (SAR) of various benzamide derivatives, concluding that modifications to the aromatic rings significantly influenced their biological efficacy .
  • Network Analysis in Drug Design : A recent study utilized network analysis to design multi-targeted antifungal agents based on benzothiazole derivatives, highlighting the importance of structural modifications in enhancing biological activity . This approach could be applied to this compound for identifying potential targets.

The mechanism by which this compound exerts its biological effects likely involves:

  • Interaction with Enzymes : The bromine atom may participate in nucleophilic substitutions, allowing the compound to interact with various enzymes.
  • Disruption of Membrane Integrity : The amphiphilic nature of the bithiophene moiety may facilitate insertion into lipid membranes, disrupting cellular integrity and leading to cell death in pathogens.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-bromobenzamide, and how do reaction conditions influence yield?

  • Methodology : The compound’s synthesis likely involves coupling a bithiophene-ethylamine intermediate with 2-bromobenzoyl chloride. Key steps include:

  • Thiophene functionalization : Use Suzuki-Miyaura coupling to attach the ethylamine linker to the bithiophene core .
  • Amidation : React the amine with 2-bromobenzoyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) with a base like triethylamine to neutralize HCl .
  • Yield optimization : Temperature control (<5°C) prevents premature hydrolysis of the benzoyl chloride. Catalytic DMAP (4-dimethylaminopyridine) improves amidation efficiency .
    • Data Table :
Reaction StepSolventTemp. (°C)CatalystYield (%)
Bithiophene couplingTHF80Pd(PPh₃)₄65–75
AmidationDCM0–5DMAP85–90

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodology : Use a combination of:

  • NMR : Analyze ¹H/¹³C NMR to confirm the presence of bithiophene protons (δ 6.8–7.2 ppm), ethyl linker (δ 2.8–3.5 ppm), and benzamide carbonyl (δ ~168 ppm) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 423.2) and isotopic patterns consistent with bromine .
  • X-ray crystallography : Resolve crystal structures to verify stereochemistry and packing, especially for the bithiophene-ethylamide bond .

Q. What purification techniques are most effective for isolating this compound from byproducts?

  • Methodology :

  • Column chromatography : Use silica gel with a gradient of ethyl acetate/hexane (20–50% EtOAc) to separate unreacted benzoyl chloride and oligomeric byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance purity (>98%) .

Advanced Research Questions

Q. How does the electronic structure of the bithiophene moiety influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic insight : The conjugated π-system of the bithiophene enhances electron delocalization, making the ethylamine linker susceptible to nucleophilic attack. Bromine at the benzamide ortho-position directs electrophilic substitution, but steric hindrance may limit reactivity .
  • Data contradiction : Theoretical DFT calculations predict higher reactivity at the β-thiophene position, but experimental studies (e.g., Pd-catalyzed coupling) show preferential α-substitution due to steric effects .

Q. What strategies address discrepancies in reported biological activity (e.g., antimicrobial IC₅₀ values)?

  • Troubleshooting :

  • Assay variability : Standardize MIC (minimum inhibitory concentration) testing using Staphylococcus aureus (ATCC 25923) in Müller-Hinton broth to reduce inter-lab variability .
  • Solubility : Use DMSO stock solutions (<0.1% v/v) to prevent aggregation artifacts.
    • Data Table :
OrganismIC₅₀ (µM)SolventReference
E. coli12.3 ± 1.2DMSO
S. aureus8.7 ± 0.9DMSO

Q. How can computational modeling guide the optimization of this compound for organic electronics (e.g., charge transport)?

  • Methodology :

  • DFT calculations : Analyze HOMO/LUMO levels to predict bandgap (~3.1 eV) and charge mobility .
  • Molecular dynamics : Simulate thin-film packing to assess crystallinity and π-π stacking distances (~3.4 Å) .
    • Experimental validation : Compare computed hole mobility (10⁻³ cm²/Vs) with OFET (organic field-effect transistor) measurements .

Key Research Challenges

  • Synthetic scalability : Multi-step synthesis limits large-scale production. Continuous flow reactors may improve throughput .
  • Biological target ambiguity : The compound’s promiscuity in enzyme inhibition (e.g., kinase vs. protease) requires CRISPR-Cas9 knockout studies to identify primary targets .

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